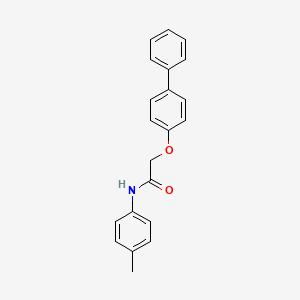![molecular formula C18H24N4O3S B5542354 (4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)
(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related prolinamide derivatives often involves multi-step chemical processes. For example, the synthesis of substituted N-(4′-nitrophenyl)-l-prolinamides involves condensation and amidation reactions, highlighting the importance of selecting appropriate starting materials and reaction conditions for achieving high yields and desired functionalization (Osinubi et al., 2020). Another study on the synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides and related compounds underscores the role of acylation and deprotection steps in preparing enantioselective organocatalysts (Panov et al., 2011).
Molecular Structure Analysis
The molecular structure of prolinamide derivatives, such as N-acetyl-L-prolinamide, is characterized by specific crystal structures and hydrogen-bond systems, as revealed by crystallographic studies (Benedetti et al., 1976). These structural features are crucial for understanding the molecule's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Chemical reactions involving prolinamide derivatives are diverse, including cyclopropanations, where N-(arylsulfonyl)prolinates serve as catalysts for producing functionalized cyclopropanes in a diastereoselective and enantioselective manner (Davies et al., 1996). The design of TRH mimetics, such as [(4S,5S)-(5-methyl-2-oxooxazolidine-4-yl)carbonyl]-[3-(thiazol-4-yl)-L-alanyl]-L-prolinamide, also illustrates the synthetic versatility and potential therapeutic applications of prolinamide derivatives (Kobayashi et al., 2021).
Physical Properties Analysis
The physical properties of prolinamide derivatives can be influenced by their molecular structure and functional groups. For example, studies on the anti-hypothermic effects of TRH mimetics highlight the significance of N- and C-terminus modifications on their physical and biological properties (Kobayashi et al., 2018).
Chemical Properties Analysis
The chemical properties of prolinamide derivatives, such as their roles as catalysts in aldol reactions, demonstrate their utility in organic synthesis. The use of L-prolinamide derivatives in catalyzing direct aldol reactions with high enantioselectivities highlights the potential for developing new synthetic methodologies (2004).
科学的研究の応用
Enantioselective Catalysis
L-prolinamide derivatives, including those structurally similar to the compound , have been utilized as effective catalysts in enantioselective direct aldol reactions. These reactions are pivotal in creating chiral centers, which are crucial in the synthesis of bioactive molecules. For instance, L-prolinamides prepared from L-proline have shown to catalyze direct aldol reactions with moderate to high enantioselectivities, depending on the structure of the prolinamide and the reaction conditions (Tang et al., 2004).
Synthesis of Peptides and Peptidomimetics
Prolinamide derivatives have also found applications in the synthesis of peptides and peptidomimetics. For example, the Azirine/Oxazolone approach to the synthesis of Aib-Pro endothiopeptides highlights the use of proline derivatives in constructing complex peptide frameworks, demonstrating the versatility of these compounds in synthesizing biologically relevant molecules (Budzowski et al., 2008).
Anticancer Activities
Some prolinamide derivatives exhibit significant anticancer activities. The structure-activity relationship studies of substituted N-(4'-nitrophenyl)-L-prolinamides revealed promising tumour inhibitory activities, underscoring the potential of prolinamide derivatives in medicinal chemistry and drug development (Osinubi et al., 2020).
Organocatalysis and Material Science
L-proline and its derivatives, including prolinamides, are extensively used as organocatalysts in various reactions. The immobilization of these catalysts on solid supports, such as mesoporous silica, has been explored to enhance their recoverability and reusability, demonstrating the intersection of catalysis and material science (Gruttadauria et al., 2008).
Green Chemistry
The development of eco-friendly synthesis methods utilizing prolinamide derivatives reflects the growing emphasis on green chemistry. For instance, the use of amino acid-based ionic liquids containing L-prolinate anion for the synthesis of various compounds showcases the role of prolinamide derivatives in promoting environmentally friendly chemical processes (Khaligh et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(3R,5S)-1-(furan-3-ylmethyl)-5-(propan-2-ylcarbamoyl)pyrrolidin-3-yl]-2-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-11(2)19-18(24)16-6-14(8-22(16)7-13-4-5-25-9-13)21-17(23)15-10-26-12(3)20-15/h4-5,9-11,14,16H,6-8H2,1-3H3,(H,19,24)(H,21,23)/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJVBKWCWUXCEE-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NC2CC(N(C2)CC3=COC=C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C(=O)N[C@@H]2C[C@H](N(C2)CC3=COC=C3)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)
![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)
![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)
![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)
![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)


![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)